molecular formula C9H10N4O2 B2932342 Ethyl 7-methyl-[1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate CAS No. 1341283-98-4

Ethyl 7-methyl-[1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate

Cat. No.: B2932342
CAS No.: 1341283-98-4
M. Wt: 206.205
InChI Key: HXRVADCJFMKTOQ-UHFFFAOYSA-N
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Description

Ethyl 7-methyl-[1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate is a useful research compound. Its molecular formula is C9H10N4O2 and its molecular weight is 206.205. The purity is usually 95%.
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Mechanism of Action

Target of Action

Ethyl 7-methyl-[1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate is a structural analog of antiviral compounds . It’s also been studied for its potential neuroprotective and anti-neuroinflammatory properties . .

Mode of Action

It’s known that the compound undergoes a dimroth rearrangement, which is an isomerization process involving the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . This rearrangement can be catalyzed by acids, bases, and is accelerated by heat or light .

Biochemical Pathways

It’s been suggested that the compound may have neuroprotective and anti-inflammatory properties, potentially through the inhibition of nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . It may also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Result of Action

The compound has shown promising results in terms of its neuroprotective and anti-inflammatory properties . Among the synthesized compounds, some showed significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Some compounds also exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Dimroth rearrangement that it undergoes can be affected by the degree of aza-substitution in rings, the pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product . The nature of functional groups, electronic and steric effects also affect the possibility of the Dimroth rearrangement and its course .

Properties

IUPAC Name

ethyl 7-methyl-[1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-3-15-9(14)8-12-11-7-4-6(2)10-5-13(7)8/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXRVADCJFMKTOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C2N1C=NC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341283-98-4
Record name ethyl 7-methyl-[1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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